N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.345 g/mol . This compound is known for its unique structure, which includes a hydrazide group, a hydroxyphenyl group, and a methylphenoxy group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the reaction of 4-hydroxyacetophenone with 3-methylphenoxyacetic acid hydrazide under specific conditions . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes related to growth and proliferation .
Comparison with Similar Compounds
N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-1-(3,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide These compounds share similar structural features but differ in the substituents on the phenyl ring, which can significantly affect their chemical properties and biological activities. The uniqueness of N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide lies in its specific combination of functional groups, which contributes to its distinct reactivity and potential applications.
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-12-4-3-5-16(10-12)22-11-17(21)19-18-13(2)14-6-8-15(20)9-7-14/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-13+ |
InChI Key |
SZEPPVAGXAWVQR-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C(C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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